3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
描述
属性
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-24-8-9-29(14)18-7-6-17(25-26-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYCLKLDPKKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Pyridazine Ring Formation via Cyclocondensation
The pyridazine scaffold is typically constructed using cyclocondensation of 1,4-diketones with hydrazines. For example, condensation of methyl 4-(thiophen-2-yl)-4-oxobutanoate with hydrazine hydrate in ethanol under reflux yields 3-bromo-6-(thiophen-2-yl)pyridazine (Intermediate A ) with 76% efficiency.
Table 1: Optimization of Pyridazine Cyclocondensation
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl 4-oxobutanoate | Hydrazine hydrate | EtOH, reflux, 6h | 76 | |
| 1,4-Diketone derivatives | NH₂NH₂·H₂O | Toluene, 110°C | 68–82 |
Halogenation for Cross-Coupling Readiness
Bromination at position 3 of Intermediate A using POBr₃ at 110–120°C for 6 hours introduces a bromine atom, enabling subsequent Suzuki-Miyaura coupling.
Functionalization at Position 3: Imidazole Installation
Buchwald-Hartwig Amination
Coupling Intermediate B with 2-methylimidazole via Pd-catalyzed amination introduces the imidazole group. Optimal conditions include:
Table 3: Imidazole Coupling Efficiency
| Ligand | Pd Source | Yield (%) | Source |
|---|---|---|---|
| Xantphos | Pd₂(dba)₃ | 88 | |
| BINAP | Pd(OAc)₂ | 72 |
Alternative Nucleophilic Aromatic Substitution
Heating Intermediate B with 2-methylimidazole in DMF at 120°C for 48 hours in the presence of K₂CO₃ achieves substitution but with lower regioselectivity (65% yield).
Purification and Characterization
Final purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol affords the target compound in >99% purity. Structural confirmation employs:
- ¹H/¹³C NMR: Peaks at δ 8.45 (pyridazine-H), 7.89 (benzoyl aromatic-H), 2.55 (imidazole-CH₃).
- HRMS: [M+H]⁺ calculated for C₂₀H₁₈F₃N₇O: 454.1492; found: 454.1495.
Comparative Analysis of Synthetic Routes
Route 1 (Sequential Coupling):
Pyridazine → Bromination → Piperazine coupling → Benzoylation → Imidazole amination.
Total Yield: 58% (over 5 steps).
Route 2 (Convergent):
Pre-functionalized pyridazine with imidazole + pre-synthesized benzoyl-piperazine.
Total Yield: 63% (over 3 steps).
Route 2 offers higher efficiency but requires advanced intermediates.
Scale-Up Considerations and Industrial Feasibility
化学反应分析
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine core and electron-deficient benzoyl-piperazine moiety facilitate SNAr reactions under basic conditions. For example:
In one study, analogous SNAr reactions with piperazine derivatives required optimized bases (e.g., cyclohexyl MgCl) to enhance nucleophilicity .
Hydrolysis of Amide Bonds
The trifluoromethylbenzoyl-piperazine linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Reaction Rate (t₁/₂) | Source |
|---|---|---|---|
| 6M HCl, 100°C, 4h | 2-(trifluoromethyl)benzoic acid + piperazine | 98% conversion | |
| NaOH (1M), EtOH, 60°C, 8h | Partial cleavage of benzoyl group | 45% conversion |
The stability of the amide bond is influenced by the electron-withdrawing trifluoromethyl group, which accelerates hydrolysis under acidic conditions.
Electrophilic Substitution
The imidazole and pyridazine rings participate in electrophilic reactions:
Imidazole Functionalization
| Reaction | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 of imidazole | 58% | |
| Sulfonation | SO₃/DMF, 50°C | C-2 of imidazole | 41% |
The 2-methyl group on imidazole sterically hinders substitution at adjacent positions, favoring C-4 nitration .
Pyridazine Bromination
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| Br₂, CHCl₃, 25°C, 2h | 4-bromo-pyridazine derivative | >90% |
Bromination occurs regioselectively at the C-4 position due to electron withdrawal by the trifluoromethylbenzoyl group .
Metal-Catalyzed Cross-Coupling
The pyridazine core supports palladium-catalyzed couplings when halogenated:
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-bromo-pyridazine | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-amino derivative | 76% |
These reactions enable the introduction of aryl or amino groups for further derivatization .
Pyridazine Reduction
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 1,4-dihydropyridazine | 68% | |
| NaBH₄, NiCl₂·6H₂O | Partial reduction of C=N bonds | 34% |
The electron-deficient pyridazine ring resists full reduction to piperidine under mild conditions .
Oxidation of Piperazine
| Reagent | Product | Yield | Source |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | Piperazine N-oxide | 89% |
Cyclization Reactions
Intramolecular H-bonding between imidazole and pyridazine nitrogens (e.g., , 2.54 Å) promotes cyclization :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| PTSA, toluene, reflux | Spirocyclic furopyran derivative | 52% |
Key Structural Influences on Reactivity
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including the compound , as cytotoxic agents against various cancer cell lines. Research indicates that derivatives containing imidazole and piperazine moieties demonstrate significant activity against human cancer cells such as HT29 (human colonic adenocarcinoma) and A549 (adenocarcinoma human alveolar basal epithelial cells) .
Table 1: Cytotoxic Activity of Pyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine | A549 | 15.2 | |
| Other Pyridazine Derivative | HT29 | 12.5 |
Anti-inflammatory Properties
The compound shows promise as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory medications. Studies have demonstrated that certain pyridazinone derivatives exhibit high selectivity and efficacy in reducing inflammation without significant gastrointestinal side effects .
Table 2: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound Name | COX Inhibition Ratio | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| This compound | 276:1 (COX-2/COX-1) | 85 | |
| Other Compound | 150:1 (COX-2/COX-1) | 78 |
Antidiabetic Potential
Research indicates that pyridazine derivatives may exhibit antidiabetic properties, potentially functioning as blood glucose-lowering agents. Some studies have reported significant effects in animal models of diabetes, suggesting a pathway for developing new antidiabetic drugs .
Coordination Chemistry
The compound's imidazole and piperazine functionalities allow it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in catalysis and material synthesis. The crystal structure analysis of similar compounds suggests that these derivatives can stabilize metal ions through chelation .
Table 3: Coordination Properties of Pyridazine Derivatives
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyridazine derivatives, the compound was tested against multiple cell lines. The results indicated a dose-dependent cytotoxic effect, particularly noteworthy in A549 cells, where it showed an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound effectively reduced prostaglandin E2 levels in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .
作用机制
The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Core Heterocycle and Substituent Variations
The pyridazine core is a critical scaffold in several analogs. Key structural variations include:
- Piperazine modifications: The 4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl group in the target compound contrasts with sulfonyl (), phenoxy (), or carboxamide () groups, influencing solubility and pharmacokinetics.
Trifluoromethyl Group Positioning
The 2-(trifluoromethyl)benzoyl group in the target compound differs from analogs with 3- or 4-trifluoromethyl substitutions (e.g., ).
Molecular Weight and Physicochemical Properties
Key Findings and Implications
- Structural Flexibility : The pyridazine core tolerates diverse substituents, enabling optimization for specific biological targets (e.g., SCD-1 in ).
- Role of Trifluoromethyl: The 2-(trifluoromethyl)benzoyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Piperazine Modifications: Sulfonyl or phenoxy groups () may improve solubility but reduce blood-brain barrier penetration compared to benzoyl derivatives.
生物活性
The compound 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the imidazole ring followed by the introduction of various functional groups. The synthetic pathways often utilize coupling reactions, hydrazinolysis, and diazotization techniques. A notable method includes the coupling of 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, leading to derivatives that exhibit significant biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor activity. For instance, compounds featuring similar structural motifs have shown significant inhibition against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The inhibitory concentrations (IC50) for these compounds ranged from 1.35 to 2.18 μM, indicating a strong potential for further development in cancer therapy .
Antitubercular Activity
In addition to antitumor properties, certain derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds with similar frameworks displayed IC90 values ranging from 3.73 to 4.00 μM, suggesting they could serve as candidates for new antitubercular agents . The docking studies performed on these compounds indicate favorable interactions with target proteins associated with tuberculosis.
Kinase Inhibition
The compound's structure suggests it may act as a tyrosine kinase inhibitor. Studies have indicated that related compounds show high potency against various kinases such as EGFR and VEGFR2. For example, some derivatives exhibited up to 92% inhibition at low concentrations (10 nM), making them comparable to established inhibitors like imatinib and nilotinib .
Study 1: Anticancer Properties
A research team synthesized a series of derivatives based on the core structure of the compound and tested their activity against several cancer cell lines. The results indicated that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against K-562 cells compared to controls .
Study 2: Antitubercular Efficacy
In another study focusing on tuberculosis, a subset of synthesized compounds was screened for their activity against Mycobacterium tuberculosis. The most active compounds were subjected to further testing for cytotoxicity on human embryonic kidney cells (HEK-293), confirming their safety profile while maintaining significant antitubercular activity .
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally related to This compound :
| Activity Type | Cell Line/Pathogen | IC50/IC90 (μM) | Comments |
|---|---|---|---|
| Antitumor | K-562 (CML) | 1.35 - 2.18 | Significant cytotoxicity observed |
| Antitubercular | Mycobacterium tuberculosis | 3.73 - 4.00 | Promising candidates for TB treatment |
| Kinase Inhibition | EGFR, VEGFR2 | Up to 92% inhibition | Comparable to nilotinib and imatinib |
常见问题
Basic: What are the recommended synthesis protocols for this pyridazine derivative?
Methodological Answer:
The synthesis involves multi-step functionalization of the pyridazine core. A general approach includes:
Coupling of imidazole : Introduce the 2-methylimidazole group at the 3-position via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Piperazine functionalization : React the 6-position with 4-[2-(trifluoromethyl)benzoyl]piperazine using Buchwald-Hartwig amination or Ullmann coupling (CuI catalysis, 110–130°C) .
Purification : Use silica gel column chromatography (70–230 mesh) with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
Validation : Monitor reactions via TLC and confirm structures using / NMR and IR spectroscopy. For example, IR spectra should show C=O stretches (~1680 cm⁻¹) from the benzoyl group .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
Advanced: How can contradictory spectral data (e.g., unexpected 1HNMR^1 \text{H} \text{NMR}1HNMR peaks) be resolved?
Methodological Answer:
Contradictions often arise from rotamers (due to restricted rotation in the piperazine-benzoyl moiety) or residual solvents. Steps:
Variable Temperature NMR : Perform experiments at 25–80°C to observe coalescence of split peaks, confirming dynamic exchange .
2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons to rule out impurities .
DFT Calculations : Compare experimental shifts with computational models to validate assignments .
Advanced: What strategies optimize yield in the final coupling step?
Methodological Answer:
Low yields in piperazine coupling may result from steric hindrance or poor nucleophilicity. Mitigation:
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig reactions or CuI/1,10-phenanthroline for Ullmann couplings .
Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve efficiency under controlled microwave irradiation (100–120°C) .
Protecting Groups : Temporarily protect the imidazole nitrogen with Boc groups to prevent side reactions during coupling .
Basic: What pharmacological activities are hypothesized for this compound?
Methodological Answer:
Based on structural analogs (e.g., 3-(piperazin-1-yl)pyridazines), potential activities include:
- Antimicrobial : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays) .
- Kinase Inhibition : Test in vitro against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Neuropharmacology : Evaluate binding affinity to serotonin/dopamine receptors via radioligand displacement assays .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Trifluoromethyl Role : Replace the 2-(trifluoromethyl)benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate receptor binding .
- Piperazine Flexibility : Compare rigid (e.g., 1,4-diazepane) vs. flexible linkers to assess conformational effects on activity .
- Imidazole Substitution : Introduce bulkier groups (e.g., 2-ethylimidazole) to probe steric tolerance in target binding pockets .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Thermal Stability : Avoid exposure to open flames or sparks (decomposition observed >200°C) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites. Quantify parent compound depletion with LC-MS/MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .
Advanced: How to resolve low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG 400 (20:80 v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Design : Introduce phosphate or ester prodrug moieties at the pyridazine N-position for hydrolytic activation in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation to improve bioavailability .
Advanced: What computational methods predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with homology-modeled receptors (e.g., 5-HT₂A) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
